molecular formula C19H37N7O5 B12538250 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine CAS No. 663915-73-9

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine

Cat. No.: B12538250
CAS No.: 663915-73-9
M. Wt: 443.5 g/mol
InChI Key: FWTLSDRDWKRJTJ-XUXIUFHCSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine is a complex peptide compound with a unique structure that includes valine, ornithine, and alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, m-chloroperbenzoic acid in organic solvents.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

663915-73-9

Molecular Formula

C19H37N7O5

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H37N7O5/c1-9(2)13(20)17(29)25-12(7-6-8-23-19(21)22)16(28)24-11(5)15(27)26-14(10(3)4)18(30)31/h9-14H,6-8,20H2,1-5H3,(H,24,28)(H,25,29)(H,26,27)(H,30,31)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1

InChI Key

FWTLSDRDWKRJTJ-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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